molecular formula C13H16N2O B2423731 rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, cis CAS No. 1812220-67-9

rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, cis

Cat. No.: B2423731
CAS No.: 1812220-67-9
M. Wt: 216.284
InChI Key: CFPNZEFGACMFGY-YPMHNXCESA-N
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Description

Rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, cis is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.284. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Chemistry

  • Stereoselective Reactions

    The compound has been utilized in stereoselective synthetic processes. For example, it was involved in a stereoselective 1,3-dipolar cycloaddition with an azomethine ylide, leading to the formation of spirocyclic cycloadducts, a process crucial in the synthesis of complex organic molecules (Gebert, Linden, Mlostoń, & Heimgartner, 2002).

  • Enzyme-Catalyzed Syntheses

    In another study, the methyl ester of a related compound was prepared through a Wittig reaction, followed by cis dihydroxylation and enantioselective lipase-catalyzed acetylation. This highlights the compound's role in enzyme-catalyzed synthetic pathways, important in pharmaceutical and fine chemical industries (Henkel, Kunath, & Schick, 1995).

Reactions and Chemical Transformations

  • Chemical Transformations

    A study demonstrated the use of a similar α-aminonitrile in reactions leading to the formation of racemic O′-Phosphoserinenitrile and Glycolaldehyde Phosphate, showcasing its versatility in chemical transformations (Wagner, Xiang, Baumann, Gück, & Eschenmoser, 1990).

  • Synthesis of Complex Organic Structures

    The compound has been used in the synthesis of complex organic structures like benzofuropyridin-6-ols, indicating its utility in the creation of intricate and pharmacologically relevant molecules (Iyer, Deschamps, Jacobson, & Rice, 2009).

Mechanism of Action

Target of Action

The primary target of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, also known as (2R,6R)-hydroxynorketamine (HNK), is the adenosine A1 receptor . This receptor is almost exclusively expressed at nerve terminals . The compound also interacts with N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors .

Mode of Action

(2R,6R)-HNK reduces glutamate release in a manner that can be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors also counteracts the compound’s effect on glutamate release and presynaptic activity . Unlike ketamine, (2R,6R)-HNK has NMDA-independent action; it works on the AMPA receptors by activating them in an early and sustained manner .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It is involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway . The activation of AMPA and the mammalian target of rapamycin by the compound are mechanisms that are still being elucidated .

Pharmacokinetics

The pharmacokinetics of (2R,6R)-HNK is currently under investigation. A phase 1 clinical trial has been conducted to evaluate its safety, pharmacokinetics, and pharmacodynamics . The compound was administered intravenously over a 40-minute period .

Result of Action

(2R,6R)-HNK has been shown to reduce symptoms of treatment-resistant major depression . It can alter cognitive function, with effects on explicit and implicit memory . The compound can improve cognitive function through a persistent potentiation of the hippocampal activity or other metaplastic processes that enhance the efficacy of synaptic transmission .

Action Environment

The antidepressant actions of (2R,6R)-HNK are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways . Environmental factors that influence these pathways could potentially affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile interacts with several biomolecules, including enzymes and proteins, to exert its effects . It is believed to modulate glutamate modulation via actions at the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . Additionally, it is involved in downstream activation of brain-derived neurotrophic factor (BDNF) and mechanistic target of rapamycin (mTOR) signaling pathways to potentiate synaptic plasticity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .

Molecular Mechanism

The molecular mechanism of action of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability with no direct actions on AMPAR function .

Temporal Effects in Laboratory Settings

The effects of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile change over time in laboratory settings . Studies have shown that it has a rapid onset of action, with effects observable within hours of administration . Its effects are also long-lasting, providing relief from symptoms for up to a week after a single dose .

Dosage Effects in Animal Models

The effects of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile vary with different dosages in animal models . At lower doses, it has been shown to provide effective relief of pain hypersensitivity . At higher doses, it may lead to adverse effects .

Metabolic Pathways

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is involved in the long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, it is known to improve the glymphatic circulation function .

Subcellular Localization

It is believed to be localized in various compartments or organelles within the cell, potentially directed by targeting signals or post-translational modifications .

Properties

IUPAC Name

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPNZEFGACMFGY-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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